methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4S2 and its molecular weight is 449.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis and characterization of substituted benzo[b]thiophenyl derivatives, which are structurally related to the compound , involve reactions that yield a series of carboxamides and their subsequent conversion into different heterocyclic structures (Sedlák et al., 2008). These synthetic pathways highlight the versatility of thiophene derivatives in generating novel compounds with potential biological activities.
Molecular Design for Potential Applications : The design and synthesis of molecules based on the thiophene scaffold, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicate ongoing interest in exploring these compounds for potential anti-inflammatory properties (Moloney, 2001). This suggests a broader applicability of related compounds in medicinal chemistry for the development of new therapeutic agents.
Advanced Applications
Heterocyclic Chemistry : The development of novel pyrido and thieno derivatives showcases the importance of such structures in creating compounds with possible pharmacological uses. For instance, the creation of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems demonstrates the synthetic utility of thieno[2,3-b]pyridine derivatives in constructing complex heterocyclic systems with potential biological activity (Bakhite et al., 2005).
Material Science : The reaction and manipulation of thiophene-based compounds, such as the creation of mono- and di-alkyl ethers of thiotetronic acids, indicate the potential for such molecules in material science applications, possibly in the creation of novel organic semiconductors or materials with unique electronic properties (Corral & Lissavetzky, 1984).
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S2/c1-27-19(26)23-7-6-9-12(8-23)29-18(13(9)16(21)24)22-17(25)15-14(20)10-4-2-3-5-11(10)28-15/h2-5H,6-8H2,1H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVBTJAZHGCBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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